molecular formula C11H11FN2O2S2 B7591221 2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B7591221
M. Wt: 286.4 g/mol
InChI Key: JKSDYXLUFVIFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized using different methods.

Scientific Research Applications

2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antifungal agent due to its ability to inhibit the growth of fungal cells.

Mechanism of Action

The mechanism of action of 2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and replication of cancer and fungal cells.
Biochemical and Physiological Effects
2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer and fungal cells in vitro. It has also been shown to have low toxicity levels in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer and fungal cells. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. One direction is to further investigate its mechanism of action and how it inhibits the growth of cancer and fungal cells. Another direction is to study its potential as a therapeutic agent for cancer and fungal infections. Additionally, future studies could focus on improving its solubility in water to make it more useful in lab experiments.

Synthesis Methods

2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can be synthesized using different methods. One of the methods involves the reaction of 2-fluoroaniline with N,N-dimethylthiourea in the presence of sulfuric acid. The resulting product is then treated with benzenesulfonyl chloride to obtain the final product.

properties

IUPAC Name

2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2S2/c1-8-3-4-9(12)10(7-8)18(15,16)14(2)11-13-5-6-17-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSDYXLUFVIFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)N(C)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N,5-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

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